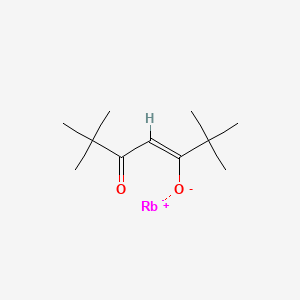

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

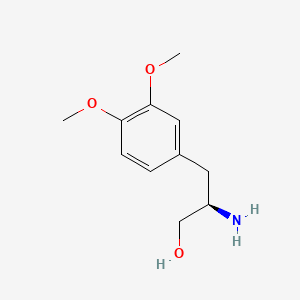

2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex .

Synthesis Analysis

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II) (Cu(TMHD)2) was synthesized by the interaction of copper acetate hydrate with TMHD in methanol solution . Similarly, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) (Ba(TMHD)2) was synthesized, and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis

The molecular structure of 2,2,6,6-Tetramethyl-3,5-heptanedione can be viewed using Java or Javascript .Chemical Reactions Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .Physical And Chemical Properties Analysis

2,2,6,6-Tetramethyl-3,5-heptanedione is a stable, anhydrous reagent. It has a refractive index of n20/D 1.459 (lit.), a boiling point of 72-73 °C/6 mmHg (lit.), and a density of 0.883 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis of Stable Lanthanide Complexes

“2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium” acts as a bidentate ligand that is pivotal in the synthesis of stable complexes with lanthanide ions . These complexes are essential in various fields, including luminescence studies and magnetic resonance imaging (MRI) contrast agents.

Catalyst in Organic Synthesis

This compound serves as an air-stable ligand for metal catalysts used in organic synthesis . It facilitates various reactions, including O-additions and C-additions, which are crucial in creating complex organic molecules.

Precursor for Metal Organic Chemical Vapor Deposition (MOCVD)

The metal complexes of “2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium” are widely used as precursors in MOCVD processes . This application is significant for the fabrication of semiconductor materials, such as thin films of precious metals.

Synthesis of α-Aryl-β-diketones

It is utilized in the synthesis of α-aryl-β-diketones, which are valuable intermediates in the production of pharmaceuticals and agrochemicals .

Formation of Dicyanamidobenzene-Bridged Diruthenium Complex

This compound is involved in the formation of a dicyanamidobenzene-bridged diruthenium complex, which has potential applications in electronics and catalysis .

Ancillary Ligand in Light-Emitting Complexes

It is used as an ancillary ligand in the synthesis of orange-emitting iridium (III) complexes . These complexes are important for the development of organic light-emitting diodes (OLEDs), which are used in display and lighting technologies.

Mechanism of Action

Target of Action

It is known to act as a ligand in various reactions .

Mode of Action

2,2,6,6-Tetramethyl-3,5-heptanedionato rubidium is a stable, anhydrous reagent that undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts , which means it can bind to a central metal atom to form a coordination complex.

Biochemical Pathways

It is known to serve as a substrate for heterocycles , which are compounds containing a closed ring of atoms, at least two of which are different.

Pharmacokinetics

Its physical properties such as boiling point (72-73 °c/6 mmhg) and density (0883 g/mL at 25 °C) are known .

Result of Action

It is used in the synthesis of α-aryl-β-diketones and as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex .

Action Environment

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

properties

IUPAC Name |

rubidium(1+);(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2.Rb/c1-10(2,3)8(12)7-9(13)11(4,5)6;/h7,12H,1-6H3;/q;+1/p-1/b8-7-; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNZQYDNGOYIAK-CFYXSCKTSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)/C(=C/C(=O)C(C)(C)C)/[O-].[Rb+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19O2Rb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-[6-(methylthio)hexyl]imidazolium p-Toluenesulfonate](/img/structure/B573166.png)

![Spiro[cyclopenta[c][1,2]oxazole-4,2'-[1,3]dioxolane]](/img/structure/B573180.png)

![6-Ethoxy-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B573181.png)